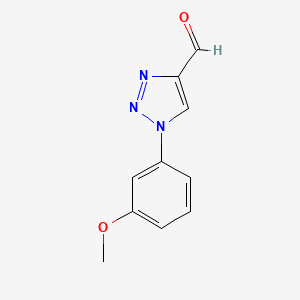

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Descripción general

Descripción

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxyphenyl group attached to the triazole ring, which is further substituted with a formyl group at the fourth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click reaction”. The reaction is usually catalyzed by copper (Cu(I)) and proceeds under mild conditions.

Introduction of the methoxyphenyl group: This step involves the substitution of the triazole ring with a methoxyphenyl group. This can be done using various reagents and catalysts to ensure the selective attachment of the methoxyphenyl group.

Formylation: The final step involves the introduction of the formyl group at the fourth position of the triazole ring. This can be achieved using formylating agents such as Vilsmeier-Haack reagent or other suitable formylation methods.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Análisis De Reacciones Químicas

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts or reagents specific to the desired transformation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde. It has been evaluated for its effectiveness against various pathogens, including Mycobacterium tuberculosis. A study demonstrated that derivatives of this compound exhibited significant antitubercular activity, with some compounds showing over 87% inhibition of bacterial growth at specific concentrations . This suggests a promising avenue for developing new antitubercular agents.

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant potential. Research indicates that triazole derivatives can modulate voltage-gated sodium channels, which are critical in the management of seizures. Compounds related to this compound have shown promise as candidates for anticonvulsant drugs due to their ability to inhibit these channels effectively .

Cytotoxicity and Cancer Research

In cancer research, derivatives of this triazole have been synthesized and tested for cytotoxic effects against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin . This highlights the potential of these compounds in the development of new anticancer therapies.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure allows for further modifications that can enhance its biological activity or alter its pharmacokinetic properties. For instance, substituents on the triazole ring can be varied to optimize binding affinities for specific biological targets .

Case Study 1: Antitubercular Activity

A study synthesized several triazole derivatives based on this compound and tested their activity against M. tuberculosis. The results indicated that certain derivatives not only inhibited bacterial growth but also showed lower cytotoxicity against human cells compared to traditional treatments . This positions them as viable candidates for further development.

Case Study 2: Anticonvulsant Screening

In another investigation, a series of triazole compounds were screened for anticonvulsant properties using animal models. The results revealed that specific modifications to the triazole ring significantly enhanced their efficacy in reducing seizure activity . This underscores the importance of structural optimization in drug design.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The methoxyphenyl and formyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the methoxy group at the para position, which may affect its reactivity and binding properties.

1-(3-Hydroxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: The presence of a hydroxyl group instead of a methoxy group can significantly alter its chemical behavior and biological activity.

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The formyl group is replaced by a carboxylic acid, which can impact its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Actividad Biológica

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the triazole class of heterocyclic compounds. Its unique structure, characterized by a methoxyphenyl group and a formyl group, positions it as a subject of interest in medicinal chemistry due to its potential biological activities. This article explores various studies on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Weight : 219.19 g/mol

- CAS Number : 944901-49-9

The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing promising results in several areas:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, this compound has shown significant antibacterial and antifungal activities against various strains.

| Microorganism | Activity (Inhibition %) | Reference |

|---|---|---|

| Escherichia coli | 75% | |

| Staphylococcus aureus | 71.77% | |

| Candida albicans | 62% |

These results indicate that the compound exhibits selective inhibition against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes through chelation mechanisms. In particular, studies have shown that derivatives of this compound can inhibit certain key enzymes involved in bacterial cell wall synthesis.

Study on Antitubercular Activity

A notable study assessed the antitubercular activity of triazole derivatives including this compound. The compound was tested against Mycobacterium tuberculosis using an XTT reduction assay. Results indicated that several derivatives exhibited over 87% inhibition at specific concentrations, demonstrating significant potential for treating tuberculosis infections .

Synthesis and Characterization

The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by formylation. Characterization techniques such as NMR and FTIR confirm the successful formation of the triazole ring and aldehyde functionality .

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10-4-2-3-9(5-10)13-6-8(7-14)11-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADSLEFBRAGBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.